![molecular formula C7H11NO2 B14337105 7-Oxabicyclo[4.1.0]heptane-1-carboxamide CAS No. 99669-38-2](/img/structure/B14337105.png)
7-Oxabicyclo[4.1.0]heptane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxabicyclo[410]heptane-1-carboxamide is a bicyclic compound featuring an oxirane ring fused to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo[4.1.0]heptane-1-carboxamide typically involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol. The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium . Further functionalization can lead to the formation of the carboxamide derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Oxabicyclo[4.1.0]heptane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Oxabicyclo[4.1.0]heptane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Oxabicyclo[4.1.0]heptane-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to bind to estrogen receptors (ERα), human epidermal growth factor receptor 2 (HER2), and epidermal growth factor receptor (EGFR), demonstrating high binding affinities . These interactions can modulate various cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexane, 1,2-epoxy-
- Cyclohexene epoxide
- Cyclohexene oxide
- Cyclohexene 1-oxide
- Cyclohexylene oxide
- Tetramethyleneoxirane
- 1,2-Cyclohexene oxide
- 1,2-Epoxycyclohexane
Uniqueness
7-Oxabicyclo[410]heptane-1-carboxamide is unique due to its bicyclic structure, which imparts distinct chemical and physical properties compared to its monocyclic counterparts
Properties
CAS No. |
99669-38-2 |
|---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
7-oxabicyclo[4.1.0]heptane-1-carboxamide |
InChI |
InChI=1S/C7H11NO2/c8-6(9)7-4-2-1-3-5(7)10-7/h5H,1-4H2,(H2,8,9) |
InChI Key |
DKMZORPVKNLSJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C(C1)O2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


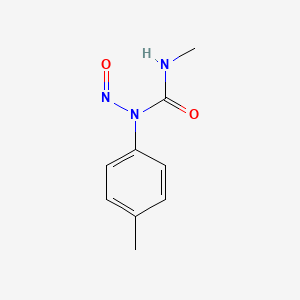

![1-[(3-Methoxyphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14337033.png)
![N-(2,5-Dimethoxyphenyl)-4-[(2-hexyldecanoyl)amino]benzamide](/img/structure/B14337039.png)
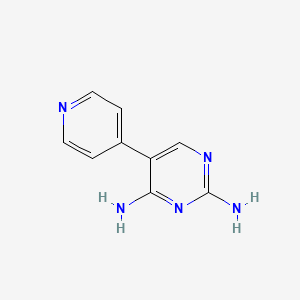
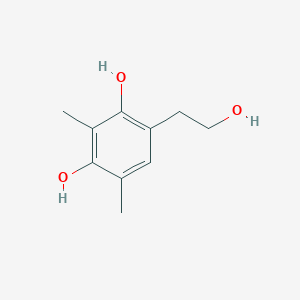
![2-Amino-6-{2-[5-(ethanesulfonyl)-2-hydroxy-3-nitrophenyl]hydrazinylidene}pyridin-3(6H)-one](/img/structure/B14337061.png)
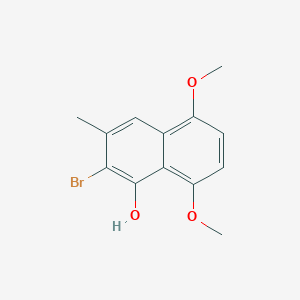
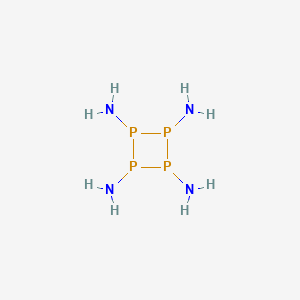
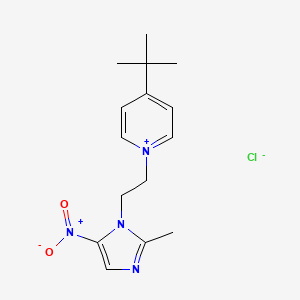
![1,1'-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]bis(phenylethane-1,2-dione)](/img/structure/B14337085.png)

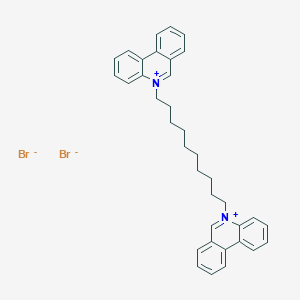
![1,1'-Oxybis{4-[(trimethylsilyl)oxy]anthracene-9,10-dione}](/img/structure/B14337097.png)
